molecular formula C19H18BrN3O4 B11546729 Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No. B11546729
M. Wt: 432.3 g/mol
InChI Key: SMRVBAUQWVAIOB-UHFFFAOYSA-N
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Description

Tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyran rings separately, followed by their spiro-fusion. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while substitution of the bromo group can yield a variety of substituted indole-pyran compounds.

Scientific Research Applications

Tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and altering their function. Additionally, the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the tert-butyl and amino functional groups but differs in its core structure.

    tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl}-1-piperazinecarboxylate: Similar in having a bromo group and a complex ring system.

Uniqueness

Tert-butyl 6’-amino-5-bromo-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties

properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C19H18BrN3O4/c1-9-14(16(24)27-18(2,3)4)19(12(8-21)15(22)26-9)11-7-10(20)5-6-13(11)23-17(19)25/h5-7H,22H2,1-4H3,(H,23,25)

InChI Key

SMRVBAUQWVAIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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